molecular formula C8H14N2 B2858210 2-(Pyrrolidin-1-yl)butanenitrile CAS No. 65282-23-7

2-(Pyrrolidin-1-yl)butanenitrile

Cat. No.: B2858210
CAS No.: 65282-23-7
M. Wt: 138.214
InChI Key: GIZMBLLDGLCEQX-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)butanenitrile is an organic compound with the molecular formula C8H14N2 It is characterized by the presence of a pyrrolidine ring attached to a butanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Pyrrolidin-1-yl)butanenitrile can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with butanenitrile under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)butanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(Pyrrolidin-1-yl)butanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler compound with a similar ring structure.

    Butanenitrile: Lacks the pyrrolidine ring but has the nitrile group.

    Pyrrolidin-2-one: Contains a similar ring structure with an additional oxygen atom.

Uniqueness

2-(Pyrrolidin-1-yl)butanenitrile is unique due to the combination of the pyrrolidine ring and the butanenitrile group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-pyrrolidin-1-ylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-2-8(7-9)10-5-3-4-6-10/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZMBLLDGLCEQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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